Pyflubumide

Vue d'ensemble

Description

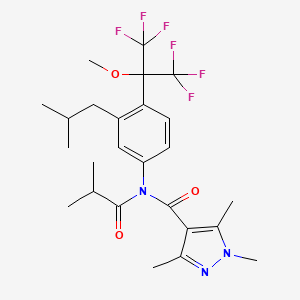

Pyflubumide is a dicarboximide resulting from the formal condensation of the amino group of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline with isobutyric acid and with 1,3,5-trimethylpyrazole-4-carboxylic acid. Developed by Nihon Nohyaku Co. Ltd. (Japan), it is a pro-acaricide, with its metabolite (the -NH form lacking the isubutanoyl group) exhibiting high activity on mitochondrial complex II. It has been reported to be very effective in controlling spider mites (Tetranychus, Oligonychus, and Panonychus species) during all life stages. It is a member of pyrazoles, a dicarboximide, an organofluorine acaricide and an ether.

Analyse Biochimique

Biochemical Properties

Pyflubumide plays a significant role in biochemical reactions by inhibiting mitochondrial complex II on the respiratory chain . This inhibition disrupts the energy metabolism in spider mites, leading to their death. This compound interacts with enzymes such as succinate dehydrogenase, which is a crucial component of the mitochondrial complex II . The interaction between this compound and succinate dehydrogenase is characterized by the binding of this compound to the enzyme, thereby inhibiting its activity and disrupting the electron transport chain .

Cellular Effects

This compound affects various types of cells and cellular processes. In spider mites, it disrupts cellular respiration by inhibiting mitochondrial complex II, leading to a decrease in ATP production . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell function includes the disruption of energy production, which is vital for the survival and reproduction of spider mites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the succinate dehydrogenase enzyme in mitochondrial complex II . This binding inhibits the enzyme’s activity, leading to a disruption in the electron transport chain and a decrease in ATP production. This compound’s inhibition of succinate dehydrogenase results in the accumulation of succinate and a decrease in fumarate levels, which affects the overall metabolic flux . Additionally, this compound may influence gene expression by altering the levels of metabolites that act as signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under laboratory conditions and does not degrade rapidly . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of mitochondrial complex II, leading to prolonged effects on cellular function . The stability of this compound ensures its continued efficacy over time, making it a reliable acaricide for pest control .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits mitochondrial complex II without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including disruption of cellular respiration and potential damage to non-target organisms . Threshold effects have been observed, where a minimum effective dose is required to achieve acaricidal activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial complex II inhibition . It interacts with enzymes such as succinate dehydrogenase, leading to changes in metabolic flux and metabolite levels . The inhibition of succinate dehydrogenase by this compound results in the accumulation of succinate and a decrease in fumarate levels, affecting the overall metabolic balance . This compound’s impact on metabolic pathways highlights its role in disrupting energy production in spider mites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its localization to target sites such as mitochondria . The distribution of this compound within cells is crucial for its efficacy as an acaricide, as it needs to reach mitochondrial complex II to exert its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its inhibitory effects on mitochondrial complex II . This compound’s activity is directed to the mitochondria through targeting signals and post-translational modifications that ensure its accumulation in this organelle . The localization of this compound to the mitochondria is essential for its role in disrupting cellular respiration and energy production in spider mites .

Activité Biologique

Pyflubumide is a novel acaricide developed by Nihon Nohyaku Co., Ltd., characterized by its unique carboxanilide structure with a methoxy-substituted hexafluoroisopropyl group. It was registered for use in Japan in 2015 and in Korea in 2017, primarily targeting spider mites such as Tetranychus urticae and Panonychus citri, including resistant strains. This compound has gained attention due to its selective toxicity towards target pests while being safe for non-target organisms, making it suitable for Integrated Pest Management (IPM) strategies.

This compound acts primarily as an inhibitor of mitochondrial complex II (succinate dehydrogenase), a crucial component of the respiratory chain in aerobic organisms. Unlike traditional acaricides, this compound's mechanism involves metabolic activation within the target mites, converting it into an active form that effectively disrupts their energy metabolism.

Efficacy Against Mites

Research indicates that this compound demonstrates high efficacy against various life stages of spider mites. The following table summarizes its acaricidal activity against key mite species:

| Mite Species | Life Stage | LC50 (mg a.i./L) | Notes |

|---|---|---|---|

| Tetranychus urticae | Larvae | 0.03 | Highly susceptible |

| Tetranychus urticae | Adults | 0.05 | Effective against resistant strains |

| Panonychus citri | Larvae | 0.04 | Comparable efficacy |

| Panonychus citri | Adults | 0.06 | Notable residual activity |

Selectivity and Safety Profile

This compound exhibits low toxicity to non-target arthropods, including beneficial insects such as honey bees and natural enemies of pests. The selectivity is attributed to its differential inhibitory effects on mitochondrial complex II across species, as shown in the following table:

| Organism | IC50 (µM) | Remarks |

|---|---|---|

| Two-spotted spider mite | 0.025 | Highly sensitive |

| Honey bee | >1 | Low sensitivity |

| Common cutworm | >10 | Minimal impact |

| Rainbow trout | >10 | Non-toxic |

Case Study: Efficacy Against Resistant Strains

A study conducted on resistant strains of Tetranychus urticae demonstrated that this compound maintained effective control where conventional acaricides failed. This was attributed to its unique mode of action and metabolic conversion within the mites, which allows it to overcome resistance mechanisms.

Comparative Studies

Comparative studies with other acaricides highlighted this compound's superior efficacy and safety profile. For instance, when tested alongside conventional products like abamectin and fenpyroximate, this compound showed lower toxicity to beneficial insects while achieving comparable or better mite control.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Pyflubumide is classified as a carboxanilide acaricide that inhibits mitochondrial complex II, specifically succinate dehydrogenase, which is crucial for the respiratory chain in certain pests. Its unique structure includes a methoxyhexafluoroisopropyl substituent at the 4′-position, distinguishing it from other acaricides.

Key Mechanism:

- Inhibition of Mitochondrial Complex II: this compound acts as a pro-acaricide, requiring metabolic conversion to its active form within the target organism, primarily spider mites such as Tetranychus and Panonychus species .

Efficacy Against Pest Species

This compound has demonstrated high efficacy against various stages of economically significant spider mites, including:

- Two-Spotted Spider Mite (Tetranychus urticae)

- Kanzawa Spider Mite (Tetranychus kanzawai)

The compound's ability to control resistant populations makes it a valuable addition to pest management strategies .

Toxicological Profile and Safety

The toxicological assessments indicate that this compound has a favorable safety profile for non-target organisms, making it suitable for use in IPM programs. It exhibits low toxicity towards beneficial insects and natural enemies in agricultural ecosystems .

Table 1: Toxicological Data Summary

| Study Type | Organism | NOAEL (mg/kg bw/day) | Observations |

|---|---|---|---|

| 28-day Oral Toxicity Study | Rats | 30 | Reduced body weight gain |

| Developmental Study | Rats | 30 | Increased fetal weight |

| Long-term Toxicity Study | Dogs | Not specified | Observed tachycardia |

Resistance Management

Research indicates that resistance to this compound can develop through cytochrome P450-mediated detoxification mechanisms. Studies have identified specific genetic loci associated with resistance, emphasizing the need for ongoing monitoring and strategic application to mitigate resistance risks .

Key Findings:

- CYP392A16 Gene: Involved in detoxifying the active form of this compound into a non-toxic compound.

- Gene Amplification: Populations exhibiting resistance showed increased copy numbers of cytochrome P450 reductase (CPR), enhancing detoxification efficiency .

Regulatory Status and Commercial Use

This compound was first registered in Japan in 2015 and subsequently in Korea in 2017 under various trade names such as Dani-Kong and Noblesse®. Its registration process has been initiated in several other countries, reflecting its growing acceptance in global agriculture .

Future Directions and Research Opportunities

Ongoing research is necessary to explore:

- Long-term effects on non-target species

- Potential development of resistance mechanisms

- Integration into existing pest management frameworks

The unique characteristics of this compound position it as a promising candidate for future agricultural practices aimed at sustainable pest control.

Propriétés

IUPAC Name |

N-[4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-(2-methylpropyl)phenyl]-1,3,5-trimethyl-N-(2-methylpropanoyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F6N3O3/c1-13(2)11-17-12-18(9-10-19(17)23(37-8,24(26,27)28)25(29,30)31)34(21(35)14(3)4)22(36)20-15(5)32-33(7)16(20)6/h9-10,12-14H,11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVWKNFPXMUIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N(C2=CC(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)OC)CC(C)C)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024193 | |

| Record name | Pyflubumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926914-55-8 | |

| Record name | Pyflubumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926914-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyflubumide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926914558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyflubumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYFLUBUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R9ASD3OPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.